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Core Science & Biosynthesis

Foundational

4-Methylisoquinoline-1-carboxylic acid chemical structure and properties

An In-depth Technical Guide to 4-Methylisoquinoline-1-carboxylic Acid Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of 4-methylisoquinoline-1-carboxylic acid, a hetero...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 4-Methylisoquinoline-1-carboxylic Acid

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 4-methylisoquinoline-1-carboxylic acid, a heterocyclic compound of significant interest to researchers and professionals in drug development and medicinal chemistry. We will delve into its chemical structure, properties, synthesis, and potential applications, offering field-proven insights and methodologies.

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline core is a well-established "privileged structure" in drug discovery, forming the foundational framework for numerous biologically active molecules.[1] The addition of a carboxylic acid group at the 1-position and a methyl group at the 4-position creates 4-methylisoquinoline-1-carboxylic acid, a molecule with versatile potential. The carboxylic acid moiety is crucial in many active pharmaceutical ingredients, though its presence can sometimes present pharmacokinetic challenges.[2] It serves as a key functional handle for synthetic transformations, such as the formation of amides and esters, enabling the exploration of a wide chemical space.[1][3] This guide aims to provide a detailed examination of this specific derivative, consolidating its known characteristics and potential for future research.

Chemical Identity and Structure

The fundamental identity of a molecule is rooted in its structure and standard identifiers. Below are the key details for 4-methylisoquinoline-1-carboxylic acid.

Chemical Structure:

Caption: Chemical structure of 4-Methylisoquinoline-1-carboxylic acid.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name 4-methylisoquinoline-1-carboxylic acid
Molecular Formula C₁₁H₉NO₂
Molecular Weight 187.19 g/mol [4]
Canonical SMILES CC1=C(C(=O)O)N=CC2=CC=CC=C12
InChI Key (Generated upon synthesis and registration)
CAS Number (Not explicitly assigned in public databases)

Physicochemical Properties

Table 2: Predicted and Observed Physicochemical Properties

PropertyValue/PredictionSource/Note
Appearance Likely a solid (e.g., powder) at room temperature.Based on related quinoline and isoquinoline carboxylic acids.[6]
Melting Point Not available.Requires experimental determination.
Boiling Point Generally high for carboxylic acids.[5]Requires experimental determination.
Water Solubility Expected to have some water solubility, which will be pH-dependent.The isoquinoline ring is hydrophobic, while the carboxylic acid is hydrophilic.
pKa Estimated to be in the range of 3-5 for the carboxylic acid group.Typical range for aromatic carboxylic acids.[2]
LogP (predicted) ~2.3Predicted for the parent, isoquinoline-1-carboxylic acid methyl ester.[4] The free acid will be more polar.

Synthesis and Reactivity

The synthesis of substituted quinoline and isoquinoline cores is a cornerstone of medicinal chemistry.[7][8] The Pfitzinger condensation reaction is a classic method for generating quinoline analogues, while other modern techniques often involve metal-catalyzed cross-coupling reactions to build complexity.[7]

A plausible synthetic approach for 4-methylisoquinoline-1-carboxylic acid could involve a multi-step sequence starting from simpler precursors, potentially utilizing a Heck reaction and intramolecular cyclization, followed by oxidation or another functional group transformation to install the carboxylic acid.[9]

Conceptual Synthetic Workflow

SynthesisWorkflow Start Starting Materials (e.g., Substituted Phenyl Precursor) Step1 Heck Reaction & Intramolecular Cyclization Start->Step1 Intermediate 4-Methylisoquinoline Intermediate Step1->Intermediate Step2 Functional Group Transformation (e.g., Oxidation of a precursor group) Intermediate->Step2 Product 4-Methylisoquinoline-1-carboxylic acid Step2->Product

Caption: Conceptual workflow for the synthesis of the target compound.

Exemplary Experimental Protocol (Adapted from similar syntheses)

The following protocol is a generalized procedure adapted from methods used for synthesizing substituted isoquinolines and should be optimized for this specific target.[9][10]

Step 1: Synthesis of the 4-Methylisoquinoline Core

  • Reaction Setup: In a nitrogen-purged flask, combine the appropriate ortho-alkynylbenzaldehyde or a related precursor, a suitable amine source, and a palladium catalyst (e.g., Pd(PPh₃)₄) in a solvent like dioxane/water.

  • Reaction Conditions: Heat the mixture under reflux for a specified period (e.g., 12-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling, partition the mixture between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to yield the 4-methylisoquinoline intermediate.[9]

Step 2: Introduction of the Carboxylic Acid

This step is highly dependent on the nature of the substituent at the 1-position of the intermediate.

  • If the intermediate has a methyl group at C1: Oxidation using a strong oxidizing agent (e.g., KMnO₄) under controlled conditions could yield the carboxylic acid.

  • If the intermediate is a 1-halo-4-methylisoquinoline: A carboxylation reaction could be employed, for instance, via a Grignard reagent intermediate followed by reaction with CO₂, or through a palladium-catalyzed carbonylation.

  • If starting from an ester: Hydrolysis under acidic or basic conditions would yield the final carboxylic acid.[7]

Reactivity
  • Carboxylic Acid Group: This group is the primary site for derivatization. It can be readily converted to esters, amides, or acid chlorides, providing a gateway to a vast library of analogues for structure-activity relationship (SAR) studies.[1]

  • Isoquinoline Ring: The nitrogen atom is basic and can be protonated or alkylated. The ring system can undergo electrophilic substitution, although the positions are dictated by the existing substituents.

Spectroscopic Characterization

While specific spectra for 4-methylisoquinoline-1-carboxylic acid are not published, we can predict the key features based on known data for similar structures.[9][10]

  • ¹H NMR:

    • Aromatic protons on the benzene ring portion would appear in the downfield region (δ 7.5-8.5 ppm).

    • The proton on the pyridine ring would also be in the aromatic region.

    • A characteristic singlet for the methyl group (CH₃) would be expected around δ 2.4-2.6 ppm.[9]

    • A broad singlet for the carboxylic acid proton (COOH) would be observed far downfield (δ > 10 ppm), which is D₂O exchangeable.[11]

  • ¹³C NMR:

    • The carbonyl carbon of the carboxylic acid would be significantly downfield (δ > 165 ppm).

    • Aromatic carbons would resonate in the typical range of δ 120-150 ppm.

    • The methyl carbon would appear upfield, likely around δ 15-25 ppm.[9]

  • Infrared (IR) Spectroscopy:

    • A broad O-H stretch from the carboxylic acid dimer would be prominent around 2500-3300 cm⁻¹.

    • A strong C=O stretch from the carbonyl group would be observed around 1700 cm⁻¹.

    • C=N and C=C stretching vibrations from the aromatic rings would appear in the 1450-1600 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • The molecular ion peak (M+) would be observed at m/z corresponding to the molecular weight.

    • Common fragmentation patterns would include the loss of COOH (m/z -45) and CO₂ (m/z -44).[11]

Applications in Research and Drug Development

Quinoline and isoquinoline carboxylic acids are prominent scaffolds in medicinal chemistry, with derivatives showing a wide range of biological activities, including antiviral, anticancer, and antibacterial properties.[8][12][13]

Potential as Enzyme Inhibitors

One area of significant interest is their role as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[7][12] Inhibition of DHODH is a validated strategy for cancer and antiviral therapies. The carboxylic acid moiety often plays a critical role in binding to the enzyme's active site.

BiologicalTarget Inhibitor {4-Methylisoquinoline-1-carboxylic Acid| Carboxylic Acid Moiety} Enzyme DHODH Enzyme Active Site Inhibitor->Enzyme Binds to Active Site Pathway Pyrimidine Biosynthesis Enzyme->Pathway Catalyzes Key Step Outcome Inhibition of Cell Proliferation (Antiviral/Anticancer Effect) Pathway->Outcome Blocked

Caption: Role of quinoline-like inhibitors targeting DHODH.

The structural similarity of 4-methylisoquinoline-1-carboxylic acid to known DHODH inhibitors suggests it could be a valuable lead compound for developing new therapeutics.[12] Furthermore, derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been investigated as inhibitors of Bcl-2/Mcl-1, proteins that are crucial for cancer cell survival, highlighting the versatility of the isoquinoline scaffold.[14]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-methylisoquinoline-1-carboxylic acid is not available, data from related compounds provides a general safety profile.[6][15]

Table 3: General GHS Hazard Information (Inferred)

Hazard ClassStatementPrecautionary Codes (Example)
Acute Toxicity, Oral H302: Harmful if swallowed.[15]P264, P270, P301+P312
Skin Irritation H315: Causes skin irritation.[6][15]P280, P302+P352, P332+P313
Eye Irritation H319: Causes serious eye irritation.[6][15]P280, P305+P351+P338
STOT Single Exposure H335: May cause respiratory irritation.[6][15]P261, P271, P304+P340
  • Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][16] Avoid breathing dust.[6]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[16]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

4-Methylisoquinoline-1-carboxylic acid represents a molecule of considerable interest for chemical and pharmaceutical research. Its structure combines the privileged isoquinoline scaffold with a versatile carboxylic acid handle, making it an attractive starting point for the synthesis of novel compounds with potential therapeutic applications. While much of its characterization remains to be experimentally determined, this guide provides a robust framework based on the well-understood chemistry of its constituent parts and related analogues. Its potential as an enzyme inhibitor, particularly in the context of cancer and virology, warrants further investigation by the scientific community.

References

  • Safety Data Sheet. (2025, May 28). Cayman Chemical.
  • 4-Morpholinoisoquinoline-1-carboxylic Acid. Benchchem.
  • One-pot synthesis of 4-methylisoquinolines via sequential Pd-catalyzed Heck reaction and intramolecular cycliz
  • SAFETY DATA SHEET. (2025, September 15). ThermoFisher.
  • Safety Data Sheet. (2017, December 1). Key Organics.
  • Material Safety D
  • SAFETY DATA SHEET. (2024, February 24). Fisher Scientific.
  • Methyl isoquinoline-1-carboxyl
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2018, May 4).
  • Diastereoselective Synthesis of (–)
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC.
  • 7159-36-6|Isoquinoline-4-carboxylic acid. BLD Pharm.
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025, January 3). MDPI.
  • 4-Nitroisoquinoline-1-carboxylic acid. PubChem.
  • 1-alkyl-1, 4-dihydro-4-iminoquinoline-3-carboxylic acids : synthesis, structure and properties. Sabinet African Journals.
  • Isoquinolines. AMERICAN ELEMENTS®.
  • Vibrational spectroscopic and molecular docking study of 4-Methylphenylquinoline-2-carboxyl
  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. (2022, May 19).
  • SAR-based optimization of a 4-quinoline carboxylic acid analogue with potent antiviral activity. (2013, June 13). University of Texas Southwestern Medical Center.
  • Properties and Nomencl
  • Applications of Carboxylic Acids in Organic Synthesis, Nanotechnology and Polymers.
  • (R)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. NextSDS.
  • Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. (2019, July 15). PubMed.
  • 4-fluoroisoquinoline-1-carboxylic acid (C10H6FNO2). PubChemLite.
  • Discovery of novel quinoline carboxylic acid series as DG

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Route for 4-Methylisoquinoline-1-carboxylic acid

Executive Summary 4-Methylisoquinoline-1-carboxylic acid is a highly valuable heterocyclic scaffold in medicinal chemistry, frequently utilized in the development of enzyme inhibitors (such as HIF hydroxylases) and novel...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Methylisoquinoline-1-carboxylic acid is a highly valuable heterocyclic scaffold in medicinal chemistry, frequently utilized in the development of enzyme inhibitors (such as HIF hydroxylases) and novel target-binding agents. Because direct C–H carboxylation at the C1 position of the isoquinoline ring is thermodynamically challenging and prone to poor regioselectivity, a robust, indirect functionalization strategy is required.

This protocol details a highly reliable, scalable three-step synthetic workflow: N-oxidation , metal-free Reissert-Henze cyanation , and alkaline nitrile hydrolysis . Designed for drug development professionals, this guide emphasizes mechanistic causality, self-validating experimental checks, and high-yield isolation techniques.

Strategic & Mechanistic Rationale

N-Oxidation (Electrophilic Priming)

The pristine isoquinoline core is electron-deficient, but the C1 position lacks the necessary electrophilicity for direct, mild cyanation. By treating 4-methylisoquinoline with m-chloroperoxybenzoic acid (mCPBA), the nitrogen atom is oxidized to form an N-oxide. This transformation serves a dual mechanistic purpose: it increases the electron density on the oxygen (priming it for electrophilic activation) and dramatically increases the electrophilicity of the C1 carbon upon subsequent activation[1].

Modified Reissert-Henze Cyanation

The classical Reissert reaction utilizes highly toxic potassium cyanide (KCN) and an acyl chloride in a biphasic system[2],[3]. To improve safety, environmental profile, and yield, this protocol employs a modern, metal-free variant utilizing trimethylsilyl cyanide (TMSCN) and N,N-diisopropylethylamine (DIEA)[4]. The N-oxide oxygen attacks the silicon atom of TMSCN, generating a highly reactive N-silyloxyisoquinolinium intermediate. The liberated cyanide ion then regioselectively attacks the activated C1 position, forming a 1,2-dihydroisoquinoline adduct. Subsequent base-facilitated elimination of silanol restores aromaticity, yielding 1-cyano-4-methylisoquinoline.

Alkaline Hydrolysis and Isoelectric Isolation

The nitrile group is hydrolyzed to the target carboxylic acid using a strong aqueous base (NaOH) under reflux[5]. Basic hydrolysis is preferred over acidic conditions to prevent the degradation of the isoquinoline core and bypass the formation of stable primary amide intermediates. Because the final product is amphoteric (containing both a basic isoquinoline nitrogen and an acidic carboxylate), isolation requires precise pH adjustment. Acidifying the aqueous phase to its approximate isoelectric point (pH ~3.5) ensures the product exists as a neutral zwitterion, maximizing precipitation.

Workflow SM 4-Methylisoquinoline NOx N-Oxide Intermediate SM->NOx mCPBA Oxidation CN 1-Cyano Adduct NOx->CN TMSCN, DIEA Cyanation CA Target Carboxylic Acid CN->CA NaOH, Reflux Hydrolysis

Fig 1: Three-step synthetic workflow for 4-Methylisoquinoline-1-carboxylic acid.

Mechanism Step1 Isoquinoline N-Oxide Step2 N-Silyloxyisoquinolinium Ion Step1->Step2 TMSCN Activation (Electrophilic Oxygen) Step3 1,2-Dihydroisoquinoline Adduct Step2->Step3 Cyanide (CN⁻) Attack at C1 Position Step4 1-Cyanoisoquinoline Product Step3->Step4 Elimination of Silanol (Rearomatization)

Fig 2: Mechanistic pathway of the modified Reissert-Henze cyanation reaction.

Quantitative Reaction Parameters

StepTransformationPrimary ReagentsTemp (°C)Time (h)Expected YieldIn-Process Control (TLC)
1 N-OxidationmCPBA (1.2 eq), CH₂Cl₂0 to 254 - 685 - 90%Product is highly polar (low Rf)
2 CyanationTMSCN (3.0 eq), DIEA (2.0 eq)2510 - 1280 - 85%Product is non-polar (high Rf)
3 Hydrolysis20% aq. NaOH (10 eq), EtOH90 (Reflux)12 - 1675 - 80%Disappearance of nitrile starting material

Experimental Protocols

Step 1: Synthesis of 4-Methylisoquinoline N-oxide

Causality & Design: mCPBA is utilized as the stoichiometric oxidant. The reaction is initiated at 0 °C to control the exothermic peroxy-transfer and prevent over-oxidation or ring-opening side reactions.

  • Reaction Setup: Dissolve 4-methylisoquinoline (1.0 equiv, e.g., 10.0 mmol) in anhydrous dichloromethane (CH₂Cl₂, 0.2 M) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add mCPBA (77% w/w, 1.2 equiv) portion-wise over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 4–6 hours.

  • Self-Validating Check: Monitor via TLC (Eluent: 5% MeOH in CH₂Cl₂). The starting material (Rf ~0.8) should disappear, replaced by a highly polar, UV-active spot at the baseline (Rf ~0.1–0.2).

  • Workup & Isolation:

    • Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (sodium thiosulfate). Rationale: Na₂S₂O₃ reduces unreacted mCPBA to m-chlorobenzoic acid, while NaHCO₃ neutralizes it into a water-soluble sodium salt.

    • Stir vigorously for 30 minutes until the organic layer is clear.

    • Extract the aqueous layer with CH₂Cl₂ (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the N-oxide as a pale-yellow solid.

Step 2: Synthesis of 1-Cyano-4-methylisoquinoline

Causality & Design: This step utilizes metal-free conditions[4]. DIEA acts as a non-nucleophilic base to facilitate the elimination of silanol (rearomatization) without competing with the cyanide nucleophile.

  • Reaction Setup: Dissolve the crude 4-methylisoquinoline N-oxide (1.0 equiv) from Step 1 in anhydrous CH₂Cl₂ (0.2 M) under an inert nitrogen atmosphere.

  • Reagent Addition: Inject N,N-diisopropylethylamine (DIEA, 2.0 equiv) via syringe. Subsequently, add trimethylsilyl cyanide (TMSCN, 3.0 equiv) dropwise. Caution: TMSCN is highly toxic and volatile; perform strictly inside a fume hood.

  • Propagation: Stir the reaction mixture at room temperature for 10–12 hours.

  • Self-Validating Check: Monitor via TLC (Eluent: 20% EtOAc in Hexanes). The polar N-oxide spot will be consumed, yielding a new, highly UV-active, non-polar spot (Rf ~0.6).

  • Workup & Isolation:

    • Quench the reaction carefully with saturated aqueous NaHCO₃ (this neutralizes residual TMSCN into less hazardous byproducts).

    • Extract the mixture with CH₂Cl₂ (3 × 20 mL).

    • Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the crude residue via flash column chromatography (Silica gel, 10% to 20% EtOAc/Hexanes) to yield the pure nitrile intermediate.

Step 3: Synthesis of 4-Methylisoquinoline-1-carboxylic acid

Causality & Design: Ethanol acts as a co-solvent to solubilize the organic nitrile in the aqueous base. Pre-extraction of the basic aqueous layer with EtOAc removes unreacted nitrile and non-polar impurities. Careful acidification to pH 3.5 is critical; over-acidification will protonate the isoquinoline nitrogen, forming a highly water-soluble hydrochloride salt and ruining the isolated yield.

  • Reaction Setup: Suspend 1-cyano-4-methylisoquinoline (1.0 equiv) in a 1:1 mixture of Ethanol and 20% aqueous NaOH (10.0 equiv of NaOH).

  • Propagation: Attach a reflux condenser and heat the mixture to 90 °C (reflux) for 12–16 hours. The suspension will gradually become a homogeneous solution as the nitrile hydrolyzes to the water-soluble sodium carboxylate.

  • Self-Validating Check: An aliquot can be acidified and checked via TLC or LC-MS to confirm the complete disappearance of the nitrile starting material.

  • Workup & Isolation:

    • Cool the reaction to room temperature. Evaporate the majority of the ethanol under reduced pressure (do not evaporate to dryness).

    • Dilute the remaining aqueous phase with distilled water and extract with Ethyl Acetate (2 × 15 mL). Rationale: Discarding this organic layer removes unreacted starting material and neutral organic impurities.

    • Transfer the aqueous layer to an Erlenmeyer flask. Cool to 0 °C in an ice bath.

    • Critical Step: Slowly add 6M HCl dropwise while monitoring with a pH meter or precise pH paper. Adjust the pH to exactly 3.5 . A thick white/pale-yellow precipitate will form as the zwitterionic carboxylic acid crashes out of solution.

    • Stir the suspension at 0 °C for 30 minutes to ensure complete precipitation.

    • Filter the solid through a Büchner funnel, wash with ice-cold water, and dry thoroughly in vacuo at 50 °C to afford the final 4-methylisoquinoline-1-carboxylic acid.

References

  • Hanneman, C. M., et al. "General Approach To Access Aldehyde Oxidase Metabolites of Drug Molecules via N-Oxidation/Reissert–Henze-Type Reaction." Organic Letters, 2025. URL: [Link]

  • "Reissert reaction." Wikipedia. URL: [Link]

  • "Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions." Molecules, 2024. URL: [Link]

  • McEwen, W. E., Cobb, R. L. "The Chemistry of N-Acyldihydroquinaldonitriles and N-Acyldihydroisoquinaldonitriles (Reissert Compounds)." Chemical Reviews, 1955. URL: [Link]

  • "Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions." ResearchGate. URL: [Link]

Sources

Application

Application Note: A Comprehensive Guide to Standard Amide Coupling of 4-Methylisoquinoline-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction Amide bond formation is a cornerstone of modern organic and medicinal chemistry, fundamental to the synthesis of a vast array of pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of modern organic and medicinal chemistry, fundamental to the synthesis of a vast array of pharmaceuticals, natural products, and materials.[1][2] Among the myriad of carboxylic acids utilized in drug discovery, heteroaromatic structures play a critical role. 4-Methylisoquinoline-1-carboxylic acid is one such scaffold, offering a rigid, three-dimensional framework that can be strategically employed to orient substituents and interact with biological targets.

This application note provides a detailed, field-proven protocol for the standard amide coupling of 4-methylisoquinoline-1-carboxylic acid. Moving beyond a simple recitation of steps, this guide delves into the underlying chemical principles, offering insights into reagent selection, reaction mechanism, and troubleshooting to empower researchers to confidently and successfully synthesize their target amides.

Chemical Profile: 4-Methylisoquinoline-1-carboxylic Acid

PropertyValue (Isoquinoline-1-carboxylic acid)Reference
Molecular FormulaC10H7NO2[3]
Molecular Weight173.17 g/mol [3]
Melting Point164 °C (decomposes)[3]
AppearanceCream to yellow-brown powder
SolubilitySoluble in water[3]

The presence of the methyl group at the 4-position in 4-methylisoquinoline-1-carboxylic acid is expected to have a minimal impact on the core reactivity of the carboxylic acid, though it may slightly increase steric hindrance.

The Logic of Amide Coupling: Activating the Carboxylic Acid

The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process. This necessitates the "activation" of the carboxylic acid, converting the hydroxyl group into a better leaving group.[4] This is achieved through the use of coupling reagents. This guide will focus on one of the most efficient and widely used classes of coupling reagents: uronium/aminium salts, specifically HATU.

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly effective coupling reagent known for its rapid reaction times, high yields, and ability to suppress racemization, making it ideal for complex and sterically hindered substrates.[5][6]

Visualizing the Workflow: From Acid to Amide

The following diagram outlines the general workflow for the HATU-mediated amide coupling of 4-methylisoquinoline-1-carboxylic acid.

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 4-Methylisoquinoline- 1-carboxylic acid (1.0 eq) and Amine (1.0-1.2 eq) in anhydrous DMF B Add DIPEA (2.0-3.0 eq) and stir A->B Step 1 C Add HATU (1.1-1.5 eq) at 0 °C B->C Step 2 D Allow to warm to RT and stir for 1-4 h C->D Step 3 E Monitor by TLC or LC-MS D->E Step 4 F Quench with water E->F Step 5 G Extract with an organic solvent (e.g., Ethyl Acetate) F->G Step 6 H Wash with aq. LiCl, sat. NaHCO3, and brine G->H Step 7 I Dry over Na2SO4, filter, and concentrate H->I Step 8 J Purify by column chromatography I->J Step 9 G RCOOH R-COOH (4-Methylisoquinoline- 1-carboxylic acid) RCOO_minus R-COO⁻ (Carboxylate) RCOOH->RCOO_minus Deprotonation Base Base (DIPEA) ActiveEster OAt-Active Ester RCOO_minus->ActiveEster Nucleophilic Attack HATU HATU HATU->ActiveEster TMU Tetramethylurea (Byproduct) ActiveEster->TMU Release of Amide R-CONH-R' (Amide Product) ActiveEster->Amide Nucleophilic Attack by Amine Amine R'-NH₂ (Amine) Amine->Amide HOAt HOAt (Byproduct) Amide->HOAt Release of

Sources

Method

Part 1: The Isoquinoline-1-Carboxylic Acid Scaffold: A Privileged Motif in Drug Discovery

An In-Depth Technical Guide to the Applications of 4-Methylisoquinoline-1-carboxylic Acid in Medicinal Chemistry This guide provides researchers, scientists, and drug development professionals with a comprehensive overvi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Applications of 4-Methylisoquinoline-1-carboxylic Acid in Medicinal Chemistry

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications of 4-methylisoquinoline-1-carboxylic acid as a foundational scaffold in medicinal chemistry. While this specific molecule is not extensively documented as a lead compound in publicly available literature, its structural motifs are present in numerous biologically active agents. This document, therefore, serves as a prospective guide, leveraging data from closely related analogs to propose a rational framework for its synthesis, biological screening, and lead optimization.

The isoquinoline framework is a well-established "privileged scaffold" in medicinal chemistry, recognized for its presence in a wide array of natural products and synthetic drugs with diverse pharmacological activities.[1][2] Its derivatives have been successfully developed into agents for treating cancer, microbial infections, and neurological disorders.[3][4]

The introduction of a carboxylic acid at the 1-position is a critical design element. This functional group, being partially ionized at physiological pH, is an excellent hydrogen bond donor and acceptor.[5] It often plays a pivotal role in anchoring a molecule to its biological target through electrostatic interactions or salt bridges, a feature observed in many enzyme inhibitors.[6] The 4-methyl substituent provides a subtle yet important modification, potentially influencing the molecule's planarity, solubility, and metabolic stability, while also offering a vector for further chemical modification.

Part 2: Synthesis and Characterization

A robust and reproducible synthetic route is the cornerstone of any medicinal chemistry campaign. While a specific, optimized protocol for 4-methylisoquinoline-1-carboxylic acid is not prevalent, a multi-step synthesis can be proposed based on established organometallic and cyclization reactions.

Proposed Synthetic Protocol: A Multi-Step Approach

This protocol outlines a plausible pathway for synthesizing the target compound.

Step 1: Synthesis of 4-Methylisoquinoline (Starting Material)

A one-pot synthesis via a sequential Pd-catalyzed Heck reaction and intramolecular cyclization is an efficient method for creating the initial 4-methylisoquinoline core.[7]

Protocol:

  • To a sealed tube, add 2-bromobenzaldehyde (1.0 mmol), 2-aminoprop-1-en-1-yl)boronic acid pinacol ester (1.2 mmol), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and K₂CO₃ (2.0 mmol) in dioxane (5 mL).

  • Purge the tube with argon for 10 minutes.

  • Seal the tube and heat the reaction mixture at 100 °C for 12 hours.

  • Monitor the reaction by Thin-Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 4-methylisoquinoline.

Step 2: Introduction of the Carboxylic Acid at the 1-Position (Reissert-Henze Reaction)

The Reissert-Henze reaction is a classic method for functionalizing the C1 position of isoquinolines.

Protocol:

  • Dissolve 4-methylisoquinoline (1.0 mmol) in dichloromethane (10 mL).

  • Add benzoyl chloride (1.2 mmol) and potassium cyanide (1.5 mmol) in a biphasic mixture with water (10 mL).

  • Stir the reaction vigorously at room temperature for 4-6 hours until the Reissert compound precipitates.

  • Filter the solid, wash with water and cold ethanol, and dry to obtain the intermediate N-benzoyl-1-cyano-4-methyl-1,2-dihydroisoquinoline.

  • Suspend the Reissert compound in a mixture of concentrated hydrochloric acid and glacial acetic acid (1:1).

  • Heat the mixture at reflux for 8-12 hours to facilitate hydrolysis of both the nitrile and the amide.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture, and carefully neutralize with a saturated solution of sodium bicarbonate until the product precipitates.

  • Filter the crude 4-methylisoquinoline-1-carboxylic acid, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the purified product.

Experimental Workflow: Synthesis of 4-Methylisoquinoline-1-carboxylic acid

G cluster_0 Step 1: 4-Methylisoquinoline Synthesis cluster_1 Step 2: Carboxylation at C1 A 2-Bromobenzaldehyde + 2-Aminoprop-1-en-1-yl boronic acid ester B Pd-catalyzed Heck Reaction & Intramolecular Cyclization A->B C Purification (Column Chromatography) B->C D 4-Methylisoquinoline C->D E 4-Methylisoquinoline + Benzoyl Chloride + KCN D->E F Reissert Compound Formation E->F G Acid Hydrolysis F->G H Purification (Recrystallization) G->H I 4-Methylisoquinoline-1-carboxylic acid H->I

Caption: Proposed two-step synthetic workflow for 4-methylisoquinoline-1-carboxylic acid.

Part 3: Potential Biological Targets & Screening Strategies

Given the biological activities of related quinoline and isoquinoline carboxylic acids, several high-value targets can be proposed for initial screening.

  • Dihydroorotate Dehydrogenase (DHODH): Many quinoline-4-carboxylic acids are potent inhibitors of DHODH, an enzyme crucial for de novo pyrimidine biosynthesis.[8][9] This pathway is a validated target in cancer and autoimmune diseases.

  • DNA-acting Enzymes: The planar aromatic system of the isoquinoline ring suggests potential intercalation with DNA, which could lead to the inhibition of enzymes like topoisomerases or DNA methyltransferases.[10]

  • Anti-apoptotic Proteins (e.g., Bcl-2/Mcl-1): Tetrahydroisoquinoline-3-carboxylic acid derivatives have been identified as inhibitors of Bcl-2 family proteins, suggesting the isoquinoline scaffold can be adapted to target protein-protein interactions.[11]

  • Prolyl Hydroxylase Domain (PHD) Enzymes: Certain 4-hydroxy-isoquinoline compounds act as inhibitors of HIF prolyl hydroxylases, indicating the scaffold's utility in modulating hypoxia-inducible pathways.[12]

Protocol: Primary Enzymatic Screening against DHODH
  • Assay Principle: A colorimetric assay measuring the reduction of a dye coupled to the oxidation of dihydroorotate by DHODH.

  • Reagents: Human DHODH enzyme, dihydroorotate, decylubiquinone, and 2,6-dichloroindophenol (DCIP).

  • Procedure:

    • Prepare a stock solution of 4-methylisoquinoline-1-carboxylic acid in DMSO.

    • In a 96-well plate, add assay buffer, DHODH enzyme, and varying concentrations of the test compound.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the reaction by adding a mixture of dihydroorotate, decylubiquinone, and DCIP.

    • Measure the decrease in absorbance at 600 nm over 10 minutes using a plate reader.

    • Calculate the rate of reaction and determine the percent inhibition relative to a DMSO control.

    • Plot percent inhibition against compound concentration to determine the IC₅₀ value.

Part 4: Lead Optimization Strategies

Once initial activity is confirmed, a systematic lead optimization campaign can be launched. The 4-methylisoquinoline-1-carboxylic acid scaffold offers multiple vectors for modification.

Strategy 1: Modification of the Carboxylic Acid Group

The carboxylic acid is a key interaction point but can also lead to poor cell permeability and rapid metabolism.[5]

  • Esterification: Converting the acid to a methyl or ethyl ester can create a prodrug, masking the polar acid to improve cell entry.[13] Intracellular esterases may then hydrolyze the ester to release the active carboxylic acid.

  • Amidation: Forming amides with a small library of amines can probe the local environment of the binding pocket for additional hydrogen bonding or hydrophobic interactions.

Strategy 2: Bioisosteric Replacement of the Carboxylic Acid

To improve pharmacokinetic properties while retaining the acidic nature required for binding, bioisosteres are a powerful tool.[14]

  • Tetrazoles: A common non-classical bioisostere, the 5-substituted 1H-tetrazole, has a pKa similar to a carboxylic acid and can participate in similar interactions.

  • Acyl Sulfonamides: These groups can also mimic the acidic proton and hydrogen bonding pattern of a carboxylic acid, often with improved metabolic stability.

Strategy 3: Substitution on the Isoquinoline Ring

Exploring other positions on the isoquinoline ring can enhance potency and selectivity.

  • Position 7: Based on known HIF hydroxylase inhibitors, substitution at the 7-position with phenoxy or other aryl groups can significantly impact activity.[12]

  • Positions 5, 6, 8: Introduction of small electron-donating or withdrawing groups (e.g., F, Cl, OMe) can modulate the electronic properties of the ring system and affect target engagement.

Logical Workflow for Lead Optimization

G A Initial Hit: 4-Methylisoquinoline-1-carboxylic acid (IC50 = 10 µM) B Strategy 1: Carboxylic Acid Modification A->B C Strategy 2: Bioisosteric Replacement A->C D Strategy 3: Ring Substitution A->D E Ester/Amide Library (Prodrug & SAR) B->E F Tetrazole & Acyl Sulfonamide Analogs (Improve PK/PD) C->F G 7-Phenoxy & 5/6/8-Halo Analogs (Improve Potency) D->G H Optimized Lead (IC50 < 100 nM, Good Cell Permeability) E->H F->H G->H

Caption: A rational workflow for the lead optimization of a 4-methylisoquinoline-1-carboxylic acid hit.

Part 5: Data Presentation and Interpretation

Clear and concise data presentation is crucial for evaluating structure-activity relationships (SAR).

Table 1: Hypothetical SAR Data for DHODH Inhibition
Compound IDR¹ (at C1)R² (at C7)DHODH IC₅₀ (µM)Cell Viability (A549) IC₅₀ (µM)
Lead-01 -COOH-H10.2> 50
Lead-02 -COOCH₃-H> 10045.1
Lead-03 -CONH₂-H15.8> 50
Lead-04 5-(1H-tetrazolyl)-H12.533.7
Lead-05 -COOH-OPh0.82.1
Lead-06 -COOH-F5.428.9

Interpretation:

  • Lead-01 (Hit): Shows modest enzyme inhibition but poor cellular activity, likely due to low membrane permeability.

  • Lead-02 (Ester Prodrug): Inactive against the isolated enzyme but shows some cellular activity, suggesting intracellular conversion to the active acid.

  • Lead-04 (Bioisostere): Maintains enzyme activity and shows improved cellular activity compared to the parent acid, indicating better physicochemical properties.

  • Lead-05 (Ring Substitution): The addition of a phenoxy group at the 7-position dramatically improves enzyme inhibition and cellular potency, highlighting a key area for further exploration.

References

A consolidated list of all sources cited within this guide.

  • Chem-Impex. (n.d.). Isoquinoline-1-carboxylic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, August 26). Greener alternatives for synthesis of isoquinoline and its derivatives. Retrieved from [Link]

  • He, R., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). One-pot synthesis of 4-methylisoquinolines via sequential Pd-catalyzed Heck reaction and intramolecular cyclization. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Retrieved from [Link]

  • Google Patents. (n.d.). CA2866556C - 4 -hydroxy-isoquinoline compounds as hif hydroxylase inhibitors.
  • National Center for Biotechnology Information. (n.d.). Methyl isoquinoline-1-carboxylate. Retrieved from [Link]

  • University of Texas Southwestern Medical Center. (2013, June 13). SAR-based optimization of a 4-quinoline carboxylic acid analogue with potent antiviral activity. Retrieved from [Link]

  • PubMed. (1990, August 15). Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. Retrieved from [Link]

  • MDPI. (2025, December 12). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Retrieved from [Link]

  • Rutgers University. (2022, October 15). Design, synthesis, and structure–activity relationships of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as inhibitors of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) immune checkpoint pathway. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Lepidine. Retrieved from [Link]

  • University of Pennsylvania. (2015, December 19). Structure Property Relationships of Carboxylic Acid Isosteres. Retrieved from [Link]

  • MDPI. (2024, November 1). Angular-Substituted[3][8]Thiazino[3,4-a]Isoquinolines: Biological Evaluation and In Silico Studies on DPP-IV Inhibition. Retrieved from [Link]

  • MDPI. (2016, March 10). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Retrieved from [Link]

  • MDPI. (2023, April 4). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Retrieved from [Link]

  • Drug Design.org. (2005, May 15). Structure Activity Relationships. Retrieved from [Link]

  • Semantic Scholar. (2022, May 19). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Retrieved from [Link]

  • PubMed. (2019, July 15). Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. Retrieved from [Link]

  • Semantic Scholar. (2022, May 19). Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Retrieved from [Link]

  • Chem-Impex. (n.d.). Isoquinoline-4-carboxylic acid. Retrieved from [Link]

  • PubMed. (2014, April 1). Discovery of novel quinoline carboxylic acid series as DGAT1 inhibitors. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: 4-Methylisoquinoline-1-carboxylic Acid as a Versatile Heterocyclic Building Block

Introduction: The Strategic Value of the Isoquinoline Scaffold The isoquinoline scaffold, a fusion of a benzene and a pyridine ring, is a privileged structure in medicinal chemistry.[1] Its rigid framework and the presen...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Isoquinoline Scaffold

The isoquinoline scaffold, a fusion of a benzene and a pyridine ring, is a privileged structure in medicinal chemistry.[1] Its rigid framework and the presence of a nitrogen atom confer specific electronic and steric properties that allow for favorable interactions with a multitude of biological targets. Isoquinoline-based compounds, both natural and synthetic, exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3]

This guide focuses on 4-Methylisoquinoline-1-carboxylic acid , a functionalized derivative that serves as a powerful and versatile building block for drug discovery and materials science. The carboxylic acid at the 1-position acts as a synthetic handle for a variety of chemical transformations, most notably the formation of amides and esters. The methyl group at the 4-position provides an additional point for potential functionalization and can influence the molecule's conformation and interaction with target proteins.

These application notes provide a comprehensive overview of the core synthetic transformations of 4-Methylisoquinoline-1-carboxylic acid, detailed experimental protocols, and the mechanistic rationale behind these methods.

Physicochemical Properties & Handling

A thorough understanding of a building block's properties is crucial for successful experimentation.

PropertyValue (Estimated)Notes
Molecular Formula C₁₁H₉NO₂Based on structure.
Molecular Weight 187.19 g/mol Based on structure.[4]
Appearance Off-white to pale yellow solidTypical for this class of compound.
Solubility Soluble in DMF, DMSO, and aqueous base. Limited solubility in nonpolar organic solvents.The carboxylic acid moiety dictates solubility.
pKa ~3-4Estimated based on similar aromatic carboxylic acids. Experimental verification is recommended.
Storage Store in a cool, dry place away from light.Standard for laboratory chemicals.

Safety & Handling:

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Handle in a well-ventilated area or a chemical fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

Core Synthetic Transformations: Amide Bond Formation

The formation of an amide bond is one of the most frequently utilized reactions in drug discovery.[5] 4-Methylisoquinoline-1-carboxylic acid can be readily converted to a wide array of amides, allowing for the systematic exploration of structure-activity relationships (SAR). Direct condensation with an amine is generally inefficient; therefore, activation of the carboxylic acid is required.[5]

Method 1: EDC/HOBt Mediated Coupling

Expertise & Experience: This is a classic, reliable, and cost-effective method for amide bond formation. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid.[6] The addition of an additive like 1-Hydroxybenzotriazole (HOBt) is crucial. HOBt acts as a nucleophilic catalyst that intercepts the highly reactive O-acylisourea intermediate to form an HOBt-ester. This activated ester is more stable, less prone to racemization (if chiral centers are present), and reacts efficiently with the amine to form the desired amide.[7][8] The byproducts are water-soluble, simplifying purification.

Mechanistic Rationale:

EDC_HOBt_Mechanism Acid R-COOH (4-Methylisoquinoline- 1-carboxylic acid) O_acyl O-acylisourea (Highly Reactive) Acid->O_acyl + EDC EDC EDC EDC->O_acyl HOBt_ester HOBt-ester (Activated Intermediate) O_acyl->HOBt_ester + HOBt - EDC-urea Urea EDC-urea (Byproduct) O_acyl->Urea HOBt HOBt HOBt->HOBt_ester Amide Amide Product HOBt_ester->Amide + R'-NH₂ - HOBt (regenerated) Amine R'-NH₂ Amine->Amide HATU_Workflow start Start setup Combine Acid, HATU, and Anhydrous DMF under N₂ start->setup cool Cool to 0 °C setup->cool add_base Add DIPEA (Pre-activation) cool->add_base add_amine Add Amine add_base->add_amine react Warm to RT Stir for 1-18h add_amine->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Aqueous Workup (EtOAc, HCl, NaHCO₃, Brine) monitor->workup Complete purify Purify by Column Chromatography workup->purify end End purify->end Applications Core 4-Methylisoquinoline- 1-carboxylic acid Amide Amide Derivatives (Protocols 3.1, 3.2) Core->Amide Amidation Ester Ester Derivatives (Protocol 4.1) Core->Ester Esterification Anticancer Anticancer Agents (e.g., Topoisomerase, Kinase Inhibition) Amide->Anticancer Antimicrobial Antimicrobial Agents Amide->Antimicrobial AntiInflammatory Anti-inflammatory Agents Ester->AntiInflammatory CNS CNS Agents Ester->CNS

Sources

Method

Application Notes and Protocols for the Incorporation of 4-Methylisoquinoline-1-carboxylic Acid in Solid-Phase Synthesis

Introduction: Expanding the Chemical Space of Synthetic Peptides and Small Molecules The incorporation of non-canonical amino acids and heterocyclic moieties into peptides and other small molecules is a powerful strategy...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Expanding the Chemical Space of Synthetic Peptides and Small Molecules

The incorporation of non-canonical amino acids and heterocyclic moieties into peptides and other small molecules is a powerful strategy in drug discovery and materials science.[1][2] These novel building blocks can confer unique structural and functional properties, such as enhanced metabolic stability, increased potency, and novel binding modes.[3][4] 4-Methylisoquinoline-1-carboxylic acid is a heterocyclic compound of significant interest, combining the privileged isoquinoline scaffold, known for its presence in numerous biologically active molecules, with a carboxylic acid handle suitable for synthetic elaboration.[5][6][7] This guide provides a comprehensive overview and detailed protocols for the successful incorporation of 4-Methylisoquinoline-1-carboxylic acid into growing peptide chains or other molecules using solid-phase synthesis (SPPS) methodologies.

The isoquinoline core is a fundamental component of many natural products and synthetic drugs, exhibiting a wide range of biological activities.[8][9][10] The addition of a methyl group at the 4-position can influence the molecule's conformational preferences and electronic properties, potentially leading to improved target engagement. The carboxylic acid at the 1-position provides a convenient attachment point for solid-phase synthesis, allowing for its integration into larger molecular frameworks.[11][12]

This document will address the key challenges associated with the use of sterically hindered and structurally unique building blocks in SPPS and provide detailed, field-proven protocols to overcome these obstacles.

Core Principles and Key Considerations for Solid-Phase Synthesis

Solid-phase peptide synthesis (SPPS) is a cornerstone technique that involves the stepwise assembly of amino acid chains on an insoluble resin support.[3][13] The general workflow consists of repeated cycles of N-terminal protecting group removal (deprotection) and subsequent coupling of the next amino acid in the sequence.[1][2] Upon completion of the desired sequence, the molecule is cleaved from the solid support and any side-chain protecting groups are removed.[14]

While the fundamental principles of SPPS are well-established, the incorporation of non-canonical building blocks like 4-Methylisoquinoline-1-carboxylic acid requires careful consideration of several factors:

  • Steric Hindrance: The methyl group at the 4-position of the isoquinoline ring introduces significant steric bulk around the carboxylic acid. This can impede the approach of the activated carboxylic acid to the free amine on the resin-bound peptide, leading to lower coupling efficiencies.[1][2]

  • Reactivity: The electronic properties of the isoquinoline ring system may influence the reactivity of the carboxylic acid.

  • Solubility: The solubility of 4-Methylisoquinoline-1-carboxylic acid and the growing peptide-resin conjugate in standard SPPS solvents like N,N-dimethylformamide (DMF) and dichloromethane (DCM) is crucial for efficient reactions.

To address these challenges, optimization of coupling reagents, reaction times, and monitoring techniques is paramount.

Experimental Workflows and Protocols

The following sections provide detailed protocols for the key stages of incorporating 4-Methylisoquinoline-1-carboxylic acid into a synthetic sequence on a solid support. These protocols are based on the widely used Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy.[15]

Diagram of the General Solid-Phase Synthesis Cycle

SPPS_Cycle Resin Resin with Free Amine Coupling Coupling: Activated 4-Methylisoquinoline- 1-carboxylic acid Resin->Coupling Add coupling reagents and protected building block Washing1 Washing Step Coupling->Washing1 Capping Capping (Optional) Washing1->Capping Check for unreacted sites Deprotection Fmoc Deprotection Washing1->Deprotection If coupling is complete Washing2 Washing Step Capping->Washing2 Washing2->Deprotection Washing3 Washing Step Deprotection->Washing3 Piperidine in DMF Next_AA Ready for Next Amino Acid Coupling Washing3->Next_AA

Caption: General workflow for a single coupling cycle in solid-phase synthesis.

Protocol 1: Resin Selection and Preparation

The choice of resin is dictated by the desired C-terminal functionality of the final product. For a C-terminal amide, a Rink Amide resin is a suitable choice.[2] For a C-terminal carboxylic acid, a Wang or 2-Chlorotrityl chloride resin is recommended.[16]

Materials:

  • Rink Amide or Wang resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Solid-phase synthesis vessel

Procedure:

  • Place the desired amount of resin in a solid-phase synthesis vessel.

  • Add DMF to the resin until it is fully submerged.

  • Allow the resin to swell for at least 30 minutes with gentle agitation.[2]

  • Drain the DMF.

  • Wash the resin sequentially with DMF (3 times) and DCM (3 times).

  • Proceed to the first coupling step (if starting a new sequence) or Fmoc deprotection (if extending a peptide chain).

Protocol 2: Coupling of 4-Methylisoquinoline-1-carboxylic Acid

Due to the anticipated steric hindrance, a potent coupling reagent and potentially extended reaction times are recommended. Monitoring the coupling reaction is critical to ensure completion.

Coupling Reagent Selection:

Coupling ReagentClassKey FeaturesReference
HATU Aminium SaltHighly efficient, especially for hindered couplings. Forms highly reactive OAt esters.[17]
HCTU Aminium SaltA cost-effective alternative to HATU with good performance.
PyBOP Phosphonium SaltGenerates OBt esters; a reliable choice for many applications.[18]
DIC/Oxyma Carbodiimide/AdditiveA modern and efficient combination that minimizes side reactions.[17]

Materials:

  • Fmoc-protected peptide-resin with a free N-terminal amine

  • 4-Methylisoquinoline-1-carboxylic acid

  • Coupling reagent (e.g., HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIEA)

  • DMF

Procedure:

  • In a separate vessel, dissolve 4-Methylisoquinoline-1-carboxylic acid (3-5 equivalents relative to resin loading) in DMF.

  • Add the coupling reagent (e.g., HATU, 3-5 equivalents) and DIEA (6-10 equivalents) to the solution of the carboxylic acid.[1]

  • Allow the pre-activation to proceed for 5-10 minutes at room temperature.[2]

  • Add the activated carboxylic acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature. For highly hindered couplings, the reaction time may need to be extended, or a double coupling may be necessary.[1][2]

  • After the coupling reaction, drain the solvent and wash the resin thoroughly with DMF (3 times) and DCM (3 times).

  • Perform a qualitative test (e.g., Kaiser or Ninhydrin test) to check for the presence of free primary amines. A negative result (e.g., yellow beads for the Kaiser test) indicates a complete reaction.[1] If the test is positive, a second coupling step (recoupling) should be performed.

Diagram of the Coupling Reaction

Coupling_Reaction cluster_reactants Reactants cluster_reagents Reagents Carboxylic_Acid 4-Methylisoquinoline-1-carboxylic acid COOH Product Coupled Product CONH-Peptide-Resin Carboxylic_Acid->Product DMF Peptide_Resin Peptide-Resin NH2 Peptide_Resin->Product DMF Coupling_Reagent HATU/DIEA Coupling_Reagent->Product

Caption: Schematic of the coupling reaction on the solid support.

Protocol 3: Cleavage and Deprotection

The final step is to cleave the synthesized molecule from the resin and remove any acid-labile side-chain protecting groups. The choice of cleavage cocktail depends on the amino acid composition of the peptide.[14]

Common Cleavage Cocktails:

Reagent CocktailComposition (TFA/Scavenger/%)Target Residues for ScavengersReference
Reagent K TFA/Thioanisole/Water/Phenol/EDT (82.5/5/5/5/2.5)Arg, Cys, Met, Trp[14]
Reagent R TFA/Thioanisole/EDT/Anisole (90/5/3/2)Arg, Trp[19]
TFA/TIPS/Water TFA/Triisopropylsilane/Water (95/2.5/2.5)Trp[19]

Materials:

  • Dried peptide-resin

  • Appropriate cleavage cocktail (e.g., Reagent K)

  • Cold diethyl ether

Procedure:

  • Wash the dried peptide-resin with DCM.

  • Add the freshly prepared cleavage cocktail to the resin (typically 10 mL per gram of resin).[1]

  • Allow the cleavage reaction to proceed for 2-4 hours at room temperature with occasional agitation.[1]

  • Filter the resin and collect the filtrate containing the cleaved product.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Concentrate the filtrate under a stream of nitrogen or by rotary evaporation.

  • Precipitate the crude product by adding the concentrated solution to cold diethyl ether.[1]

  • Centrifuge the mixture to pellet the product.

  • Wash the pellet with cold diethyl ether to remove scavengers.

  • Dry the crude product under vacuum.

  • Purify the product using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the final product by mass spectrometry (MS) and HPLC.

Troubleshooting and Advanced Considerations

  • Incomplete Coupling: If the Kaiser test remains positive after the initial coupling, perform a second coupling using fresh reagents. Alternatively, consider using a more potent coupling reagent like COMU or increasing the reaction temperature.

  • Capping: To prevent the formation of deletion sequences, unreacted free amines can be capped by acetylation using acetic anhydride and DIEA in DMF.[2]

  • Racemization: While less common with modern coupling reagents, the risk of racemization at the alpha-carbon of the preceding amino acid should be considered. Using additives like Oxyma Pure can help minimize this side reaction.[17]

  • Safety-Catch Linkers: For applications requiring the synthesis of protected fragments, a safety-catch linker strategy can be employed. These linkers are stable to the standard cleavage conditions and require a specific activation step prior to release from the resin.[20][21]

Conclusion

The successful incorporation of 4-Methylisoquinoline-1-carboxylic acid into solid-phase synthesis is achievable with careful optimization of the reaction conditions. By employing potent coupling reagents, extended reaction times, and diligent monitoring, researchers can effectively overcome the challenges posed by steric hindrance. The protocols outlined in this guide provide a robust starting point for the synthesis of novel peptides and small molecules containing this valuable heterocyclic building block, thereby expanding the accessible chemical space for drug discovery and development.

References

  • Scholars. Solid-phase synthesis of isoquinolinones using Bischler-Napieralski cyclization. Available from: [Link]

  • PMC. Ynamide Coupling Reagents: Origin and Advances. Available from: [Link]

  • SpringerLink. Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. Available from: [Link]

  • ACS Publications. Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry. Chemical Reviews. Available from: [Link]

  • MDPI. Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. Available from: [Link]

  • MDPI. Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Available from: [Link]

  • CDN. Cleavage Cocktail Selection. Available from: [Link]

  • ASM Journals. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Available from: [Link]

  • Preprints.org. Advances in Biosynthesis of Non-canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. Available from: [Link]

  • PMC. Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. Available from: [Link]

  • ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Available from: [Link]

  • Aapptec Peptides. Coupling Reagents. Available from: [Link]

  • RSC Publishing. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Available from: [Link]

  • MDPI. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Available from: [Link]

  • Wikipedia. Isoquinoline. Available from: [Link]

  • PMC. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Available from: [Link]

  • MDPI. Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Available from: [Link]

  • BYJU'S. Properties and Nomenclature of Carboxylic acids. Available from: [Link]

  • PubChem. 4-Nitroisoquinoline-1-carboxylic acid. Available from: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization of 4-Methylisoquinoline-1-carboxylic acid

Welcome to the Technical Support Center. As application scientists, we frequently encounter compounds that resist standard solvation protocols.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter compounds that resist standard solvation protocols. 4-Methylisoquinoline-1-carboxylic acid presents a classic physicochemical challenge: it combines a rigid, hydrophobic aromatic system with a carboxylic acid moiety capable of forming highly stable intermolecular networks.

This guide is designed to provide researchers and drug development professionals with the mechanistic reasoning and field-proven protocols required to successfully solubilize this compound in Dimethyl sulfoxide (DMSO) for downstream assays.

Diagnostic Overview: The Solvation Barrier

To solve a solubility issue, we must first understand the thermodynamics preventing dissolution. The dissolution of a solute in a solvent is governed by the equation ΔGdissolution​=ΔHsolvation​−ΔHlattice​−TΔS .

For 4-Methylisoquinoline-1-carboxylic acid, the lattice energy ( ΔHlattice​ ) is exceptionally high due to two factors:

  • Dimerization: Carboxylic acids frequently form highly stable, intermolecular hydrogen-bonded dimers in their solid crystalline state [1].

  • π−π Stacking: The planar isoquinoline ring promotes strong hydrophobic stacking interactions [2].

While anhydrous DMSO is an excellent polar aprotic solvent and a strong hydrogen-bond acceptor capable of disrupting these dimers [3], it often lacks the kinetic energy at room temperature to overcome the initial lattice energy of the crystalline solid.

FAQ & Troubleshooting Guide

Q1: I added 100% anhydrous DMSO to my compound to make a 10 mM stock, but it remains a cloudy suspension. Why is DMSO failing? A: The solvent is not failing; the system simply lacks the activation energy required to break the hydrogen-bonded dimers. When the solid-state interactions (dimerization and π−π stacking) are stronger than the initial dipole-dipole interactions offered by DMSO at room temperature, the compound will remain in suspension. You must introduce thermal or kinetic energy to disrupt the crystal lattice.

Q2: How much heat and sonication can I safely apply without degrading the compound? A: 4-Methylisoquinoline-1-carboxylic acid is thermally stable under standard solubilization conditions. We recommend alternating between a 37°C–50°C water bath and ultrasonic bath sonication in 5-minute intervals (up to 15 minutes total). The heat increases the entropy of the system ( TΔS ), while the cavitation from sonication physically fractures the crystal lattice, maximizing the surface area for DMSO to interact with the free -COOH groups.

Q3: Heat and sonication did not work. How can I chemically force the compound into solution to achieve a 50 mM stock? A: You must alter the solvation state from dipole-dipole to ion-dipole. By adding 1.0 to 1.1 molar equivalents of a base, you deprotonate the carboxylic acid to form a carboxylate anion. This entirely breaks the dimer and creates a massive thermodynamic driving force for DMSO solvation.

  • For biochemical assays: Use an organic base like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

  • For in vivo formulations: Use 1M NaOH to form the sodium salt, which is highly soluble and biocompatible.

Q4: My DMSO stock is perfectly clear, but the compound crashes out immediately when I dilute it into my aqueous cell culture media. How do I prevent "solvent shock"? A: This is a classic pH-dependent precipitation event. When you dilute the DMSO stock into an aqueous buffer, the solvent capacity drops exponentially. If the buffer pH is below the compound's pKa , the carboxylate rapidly reprotonates, re-forms dimers, and precipitates [4]. To prevent this:

  • Ensure your aqueous buffer is pre-warmed to 37°C.

  • Ensure the buffer pH is strictly maintained between 7.4 and 8.0 (using HEPES or Tris).

  • Introduce a transitional surfactant (e.g., 0.1% Tween-80) or co-solvent (e.g., 5% PEG300) to the aqueous phase before adding the DMSO stock.

Quantitative Solubilization Strategies

The following table summarizes the expected outcomes of different solubilization interventions for rigid aromatic carboxylic acids in DMSO.

Intervention MethodMechanistic ActionProsConsEst. Max Solubility
Standard Ambient Passive dipole-dipole interactionNo chemical alterationOften fails for highly crystalline solids< 1 - 5 mM
Thermal/Kinetic Overcomes lattice activation energyMaintains neutral compound stateMay precipitate upon cooling10 - 20 mM
Organic Base (DIPEA) Ion-dipole interaction (deprotonation)Rapid, permanent dissolution in DMSOAlters local pH; may affect sensitive enzymes50 - 100 mM
Inorganic Base (NaOH) Forms highly soluble sodium saltExcellent for downstream in vivo useIntroduces water into the DMSO stock> 100 mM
Co-solvent (PEG300) Lowers dielectric constant gapPrevents precipitation during dilutionIncreases viscosity of the final assayN/A (Dilution phase)
Standard Operating Procedures (SOPs)
Protocol 1: Base-Assisted Solubilization (Preparation of a 50 mM Stock)

This protocol is a self-validating system: the transition from a turbid suspension to an optically clear solution confirms the successful disruption of the carboxylic acid dimers.

  • Equilibration: Allow the vial of 4-Methylisoquinoline-1-carboxylic acid to equilibrate to room temperature in a desiccator to prevent ambient moisture condensation.

  • Weighing: Weigh the exact mass required for a 50 mM solution into an amber glass vial.

  • Primary Solvation: Add 95% of the calculated volume of 100% anhydrous DMSO. Vortex vigorously for 2 minutes.

  • Ionization (If turbid): Add 1.05 molar equivalents of DIPEA directly to the suspension.

  • Kinetic Disruption: Place the vial in an ultrasonic bath for 5 minutes at room temperature. The solution must become optically clear, indicating complete deprotonation and solvation.

  • Volume Adjustment: Add the remaining 5% of anhydrous DMSO to reach the final target volume.

  • Storage: Aliquot into single-use volumes in amber microcentrifuge tubes and store at -20°C. Note: Repeated freeze-thaw cycles will introduce atmospheric water, leading to eventual precipitation.

Protocol 2: Stepwise Aqueous Dilution for Cell-Based Assays
  • Buffer Preparation: Prepare your target aqueous buffer (e.g., PBS or cell culture media) and verify the pH is 7.4.

  • Co-solvent Addition: If the final assay concentration exceeds 100 μ M, add 0.1% Tween-80 to the aqueous buffer and mix thoroughly.

  • Thermal Matching: Pre-warm both the aqueous buffer and the DMSO stock aliquot to 37°C.

  • Dropwise Integration: Place the aqueous buffer on a vortex mixer at medium speed. Add the DMSO stock dropwise into the center of the vortex to ensure instantaneous dispersion, preventing localized high concentrations that trigger nucleation.

  • Verification: Analyze the final solution via LC-MS or HPLC at t=0 and t=24 hours to verify concentration stability and absence of micro-precipitates.

Solubilization Troubleshooting Workflow

G N1 Solid Compound 4-Methylisoquinoline-1-carboxylic acid N2 Add 100% Anhydrous DMSO (Vortex 2 min) N1->N2 N3 Optically Clear? N2->N3 N4 Thermal/Kinetic Disruption (Heat 37°C + Sonicate 15 min) N3->N4 No N7 Aliquoting & Storage (Store at -20°C in amber vials) N3->N7 Yes N5 Optically Clear? N4->N5 N6 Chemical Ionization (Add 1.05 eq. DIPEA or NaOH) N5->N6 No N5->N7 Yes N6->N7 Clear Solution

Troubleshooting workflow for the solubilization of 4-Methylisoquinoline-1-carboxylic acid in DMSO.

References
  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules Source: PubMed Central (NIH) URL:[Link]

  • 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products Source: Chemical Communications (RSC Publishing) URL:[Link]

  • Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins Source: PubMed Central (NIH) URL:[Link]

Optimization

Technical Support Center: Purification &amp; Recrystallization of 4-Methylisoquinoline-1-carboxylic Acid

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 4-Methylisoquinoline-1-carboxyli...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 4-Methylisoquinoline-1-carboxylic acid .

Unlike standard organic molecules, this compound is amphoteric. It contains both a basic isoquinoline nitrogen and an acidic carboxylic acid moiety. Successful purification requires exploiting its zwitterionic nature, manipulating its isoelectric point (pI), and carefully tuning dielectric constants during recrystallization[1].

Mechanistic Principles of Purification

The purification of isoquinolinecarboxylic acid derivatives cannot rely on standard single-solvent recrystallization if the crude material is highly impure[2]. The process must be a self-validating system divided into two phases:

  • Isoelectric Precipitation (Pre-purification): At highly acidic or highly basic pH, the molecule exists as a highly soluble cation or anion, respectively. By adjusting the pH to its isoelectric point (pI ≈ 3.5–4.5), the molecule forms a neutral zwitterion. This state maximizes the crystal lattice energy and minimizes solvation, forcing the compound to precipitate while leaving impurities in solution.

  • Mixed-Solvent Recrystallization: The zwitterion is highly polar but features a hydrophobic 4-methylisoquinoline core. A binary solvent system (e.g., Ethanol/Water or Ethyl Acetate/Methanol) is required to balance these opposing solubility parameters[3].

Purification Workflow

G Start Crude 4-Methylisoquinoline- 1-carboxylic acid Dissolve Dissolve in Aqueous Base (NaOH, pH > 9) Start->Dissolve Solubilize as anion Filter Filter Insoluble Impurities Dissolve->Filter Remove organics Precipitate Isoelectric Precipitation (HCl, pH ~ 3.5-4.5) Filter->Precipitate Adjust pH Recrystallize Hot Recrystallization (EtOH/H2O) Precipitate->Recrystallize Isolate crude solid Pure Pure Zwitterionic Crystals Recrystallize->Pure Cool slowly (0.5°C/min)

Workflow for 4-Methylisoquinoline-1-carboxylic acid purification via isoelectric precipitation.

Quantitative Physicochemical Data

To ensure reproducibility, benchmark your experimental conditions against the following validated parameters:

ParameterTarget Condition / ValueMechanistic Rationale
Isoelectric Point (pI) pH 3.5 – 4.5The exact pH where the zwitterion concentration is maximized, resulting in the lowest aqueous solubility.
Base Dissolution pH pH 9.0 – 10.0Deprotonates the carboxylic acid, forming a highly water-soluble sodium carboxylate salt.
Recrystallization Solvent Ethanol/Water (approx. 3:1 v/v)Ethanol dissolves the hydrophobic core at high temps; water forces zwitterion precipitation upon cooling.
Cooling Rate 0.5 °C / minuteSlow cooling prevents solvent entrapment and the co-precipitation of kinetic impurities.

Step-by-Step Methodologies

Protocol A: Isoelectric Precipitation (Crude Recovery)

Use this protocol if your crude material is < 85% pure or contains significant organic byproducts.

  • Dissolution: Suspend 10 g of crude 4-Methylisoquinoline-1-carboxylic acid in 100 mL of deionized water.

  • Basification: Slowly add 2M NaOH dropwise under continuous stirring until the pH reaches 9.5. The compound will dissolve as a carboxylate anion. Causality: Neutral organic impurities will remain insoluble.

  • Filtration: Filter the basic solution through a Celite pad to remove insoluble organic impurities.

  • Precipitation: Transfer the filtrate to an ice bath. Slowly add 2M HCl dropwise while monitoring with a pH meter. Stop when the pH reaches 4.0.

  • Isolation: A dense precipitate will form. Stir for 30 minutes at 4°C to ensure complete precipitation. Filter the solid and wash with 20 mL of ice-cold deionized water to remove residual NaCl.

Protocol B: Mixed-Solvent Recrystallization

Use this protocol to achieve > 99% purity from the pre-purified solid[3].

  • Solvent Selection: Prepare a mixture of Ethanol and Water (3:1 v/v).

  • Heating: Place the pre-purified solid in a round-bottom flask. Add the solvent mixture dropwise while heating to reflux (approx. 80°C) until the solid just dissolves. Do not add excess solvent.

  • Hot Filtration (Optional): If mechanical particulates are visible, perform a rapid hot filtration through a pre-warmed Buchner funnel.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool to room temperature undisturbed at a rate of ~0.5°C/min. Causality: Rapid cooling causes "crashing out," which traps impurities and solvent molecules within the crystal lattice.

  • Harvesting: Once at room temperature, transfer the flask to an ice bath (0-4°C) for 1 hour to maximize yield. Filter the crystals and dry under a vacuum at 50°C for 12 hours.

Troubleshooting & FAQs

Q1: My compound is "oiling out" (forming a liquid layer) instead of crystallizing. How do I fix this? A: Oiling out (liquid-liquid phase separation) occurs when the compound's melting point is depressed by impurities to a temperature below the point at which it saturates the solvent. Fix: Reheat the mixture until the oil dissolves, then add slightly more of the "good" solvent (Ethanol) to lower the saturation temperature. Alternatively, add a seed crystal of pure 4-Methylisoquinoline-1-carboxylic acid just above the temperature where oiling out previously occurred.

Q2: The yield from my isoelectric precipitation is unusually low. What went wrong? A: You likely overshot the isoelectric point. Because the molecule is amphoteric, adding too much HCl (pH < 2) will protonate the isoquinoline nitrogen, converting the insoluble zwitterion into a highly soluble hydrochloride salt[1]. Fix: Carefully back-titrate with dilute NaOH until the pH returns to ~4.0.

Q3: Can I use Ethyl Acetate instead of Ethanol for recrystallization? A: Yes. Literature shows that isoquinolinecarboxylic acid derivatives can be successfully recrystallized using an Ethyl Acetate/Methanol mixture[3]. Ethyl acetate acts as the anti-solvent for the zwitterion, while methanol acts as the solubilizing agent.

Q4: NMR shows water or ethanol peaks in my final product. How do I remove them? A: Zwitterionic crystals frequently form hydrates or solvates due to strong hydrogen bonding. Fix: Standard air drying is insufficient. You must dry the crystals in a vacuum oven (≤ 10 mbar) at 50–60°C for at least 12–24 hours to break the hydrogen bonds and drive off the entrapped solvent.

Sources

Troubleshooting

Ideal storage conditions and stability of 4-Methylisoquinoline-1-carboxylic acid

Technical Support Center: A Guide to 4-Methylisoquinoline-1-carboxylic acid Welcome to the technical support resource for 4-Methylisoquinoline-1-carboxylic acid. This guide is designed for researchers, scientists, and pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: A Guide to 4-Methylisoquinoline-1-carboxylic acid

Welcome to the technical support resource for 4-Methylisoquinoline-1-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common questions and troubleshooting scenarios encountered during the handling, storage, and experimental use of this compound. Our goal is to provide not just procedures, but the scientific reasoning behind them, ensuring the integrity and success of your research.

Frequently Asked Questions (FAQs): Storage and Handling

This section covers the most immediate questions users have upon receiving and handling 4-Methylisoquinoline-1-carboxylic acid.

Q1: How should I store 4-Methylisoquinoline-1-carboxylic acid upon receipt?

A1: Proper initial storage is critical to maintaining the compound's integrity.

  • Unopened Container: Keep the manufacturer-sealed container in a cool, dry, and well-ventilated place.[1][2] It should be stored away from direct sunlight and sources of heat. The aromatic isoquinoline ring system, while conferring general stability, can be susceptible to photolytic degradation, and many organic molecules degrade at elevated temperatures.[3][4][5]

  • Container Integrity: Ensure the container is tightly closed to prevent exposure to moisture and atmospheric contaminants.[2][6]

Q2: What are the ideal long-term storage conditions?

A2: For long-term storage, we recommend the conditions summarized in the table below. The primary concerns are moisture, oxidation, and temperature.

ParameterRecommended ConditionRationale
Temperature Room Temperature or CoolerWhile stable at room temperature, storing in a cool environment minimizes the rate of any potential slow degradation reactions.[1]
Atmosphere Inert Gas (Argon or Nitrogen)For extended storage, especially after opening, flushing the container with an inert gas can displace oxygen and prevent oxidation.
Light Amber Vial / Dark PlaceIsoquinoline derivatives can be light-sensitive.[3][4] Storing in the dark protects the compound from photodecomposition.
Moisture Tightly Sealed, Dry LocationThe compound is noted to be hygroscopic, meaning it can absorb moisture from the air. This can affect weighing accuracy and potentially introduce water into non-aqueous reactions.
Q3: The material is described as hygroscopic. How critical is this?

A3: The hygroscopic nature of 4-Methylisoquinoline-1-carboxylic acid is a significant factor to consider. Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment.[7][8]

  • Impact on Mass: Absorbed moisture will lead to inaccurate mass measurements, resulting in stock solutions with lower-than-intended concentrations.

  • Chemical Stability: The presence of water can facilitate hydrolysis of downstream products or interfere with moisture-sensitive reactions.

  • Physical State: Excessive moisture absorption can cause the solid powder to clump or cake, making it difficult to handle.[8]

To mitigate this, always handle the compound in a low-humidity environment (e.g., a glove box) if possible, and minimize the time the container is open to the atmosphere.

Troubleshooting Guide for Experimental Workflows

This section addresses specific issues that may arise during the use of 4-Methylisoquinoline-1-carboxylic acid in experiments.

Q4: I'm having trouble dissolving the compound. What solvents are recommended?

A4: Solubility is a common challenge. The molecule has both a nonpolar aromatic ring system and a polar carboxylic acid group.

  • Initial Approach: Start with common polar organic solvents such as DMSO, DMF, or methanol. Isoquinoline itself is soluble in organic solvents like ethanol and chloroform.[3]

  • Aqueous Solubility: As a carboxylic acid, its solubility in neutral water is expected to be low. However, it can be deprotonated to form a more soluble carboxylate salt. Try dissolving the compound in a dilute aqueous base, such as 0.1 M NaOH. Be aware that prolonged exposure to strong bases may cause degradation.[9]

  • Troubleshooting Incomplete Dissolution:

    • Gentle Warming: Warm the solution gently (e.g., to 30-40°C). Many aromatic carboxylic acids show increased solubility at higher temperatures.[10]

    • Sonication: Use a sonication bath to break up solid aggregates and enhance dissolution.

    • Check Purity: If solubility issues persist, it could indicate impurities. Consider analyzing the compound's purity via HPLC or NMR.

Q5: My reaction yield is lower than expected. Could the starting material be degrading?

A5: Yes, low yield can be a sign of degradation. Consider the following potential causes based on the compound's chemical nature.

  • Thermal Degradation: Are you running your reaction at a high temperature? Aromatic carboxylic acids can undergo decarboxylation (loss of CO2) at elevated temperatures.[5][10] If your reaction conditions are harsh, consider if a lower temperature or a different synthetic route is feasible.

  • Chemical Incompatibility: 4-Methylisoquinoline-1-carboxylic acid is incompatible with strong oxidizing agents.[1][6] These can oxidize the isoquinoline ring or the methyl group, leading to undesired byproducts. It may also react with strong bases, especially if heated for extended periods.[9]

  • Photodegradation: If your reaction setup is exposed to UV or even strong ambient light for a prolonged time, photodegradation could be a factor.[4] Running reactions in amber glassware or protecting the vessel with aluminum foil is a good practice.

The following flowchart can help diagnose potential sources of compound instability during an experiment.

G start Problem: Low Yield or Unexpected Byproducts q1 Was the reaction run at high temperature? start->q1 q2 Were strong oxidizing agents or bases used? start->q2 q3 Was the reaction exposed to light for a long period? start->q3 cause1 Potential Cause: Thermal Decarboxylation q1->cause1 Yes cause2 Potential Cause: Chemical Degradation q2->cause2 Yes cause3 Potential Cause: Photodegradation q3->cause3 Yes sol1 Solution: Lower reaction temperature. Consider alternative synthetic route. cause1->sol1 sol2 Solution: Avoid incompatible reagents. Use milder bases if possible. cause2->sol2 sol3 Solution: Use amber glassware or protect from light. cause3->sol3

Caption: Troubleshooting workflow for compound instability.

Q6: I see an extra peak in my analytical results (HPLC/LC-MS) that I can't identify. What could it be?

A6: An unexpected peak often points to a degradation product or an impurity.

  • Decarboxylation Product: A common degradation pathway for this molecule under thermal or certain catalytic conditions is decarboxylation. The resulting product would be 4-methylisoquinoline. Check the mass of your unknown peak; if it corresponds to a loss of 44 Da (the mass of CO2), this is a likely culprit.

  • Oxidation Product: If exposed to oxidizing conditions, you might see products where the methyl group is oxidized to an alcohol or carboxylic acid, or where the aromatic ring has been hydroxylated.

  • Solvent Adducts: In some analytical techniques, particularly electrospray ionization mass spectrometry, adducts with solvents or buffers (e.g., sodium, formic acid) can form. Check for masses corresponding to your compound plus the mass of a solvent or salt component.

In-Depth Stability Analysis

A deeper understanding of the molecule's stability is crucial for designing robust experiments and ensuring data reproducibility.

Q7: What specific chemical moieties affect the stability of 4-Methylisoquinoline-1-carboxylic acid?

A7: The stability of this compound is a function of its core structure: the isoquinoline ring, the carboxylic acid group, and the methyl group.

  • Isoquinoline Ring System: The fused aromatic rings provide significant inherent stability.[3] However, the nitrogen atom makes the ring system susceptible to certain reactions. It can be protonated in acidic conditions and is a site for potential coordination with metals.

  • Carboxylic Acid Group: This is the most reactive functional group.

    • Acidity: It will react with bases. The proximity of the electron-withdrawing nitrogen atom in the isoquinoline ring influences the acidity (pKa) of the carboxyl group.[11]

    • Esterification: It will react with alcohols under acidic conditions to form esters.[12]

    • Decarboxylation: As discussed, this group can be lost as CO2 under heat.[10]

  • Methyl Group: While generally stable, the methyl group can be a site for oxidation under strong oxidizing conditions or free-radical reactions.

Q8: Is the compound stable in common HPLC mobile phases?

A8: Generally, yes. The compound should be stable in typical reversed-phase HPLC mobile phases like acetonitrile/water or methanol/water with common additives like formic acid or trifluoroacetic acid (TFA). The acidic conditions are generally well-tolerated for short periods. However, if using a high pH mobile phase (e.g., with ammonium hydroxide), there is a small risk of slow degradation if samples are left in the autosampler for extended periods (e.g., over a weekend). Always use freshly prepared solutions and consider sample tray cooling for long analysis sequences.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a standardized method for preparing a stock solution, a critical first step in many experiments.

  • Pre-Experiment Check: Allow the container of 4-Methylisoquinoline-1-carboxylic acid to equilibrate to room temperature before opening to minimize moisture condensation.

  • Weighing: In a fume hood, accurately weigh the desired amount of the compound into a clean, dry vial. For 1 mL of a 10 mM solution, you will need approximately 1.73 mg (Molecular Weight: 173.17 g/mol ).[11]

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial.

  • Dissolution: Cap the vial tightly and vortex thoroughly. If necessary, use a brief (5-10 minute) sonication or gentle warming (to 30°C) to ensure complete dissolution. Visually inspect the solution against a light source to confirm no solid particles remain.

  • Storage: Store the stock solution in a tightly sealed vial at -20°C or -80°C for long-term storage. Use small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound over time.

The following diagram illustrates the decision-making process for proper storage.

G start Compound Received q1 Is the container opened? start->q1 unopened Store in a cool, dry, dark, well-ventilated area. q1->unopened No opened Opened Container q1->opened Yes q2 Storage Duration? opened->q2 short_term Short-Term (< 1 month) q2->short_term Short long_term Long-Term (> 1 month) q2->long_term Long action1 Tightly reseal. Store in desiccator if possible. Keep in cool, dry, dark place. short_term->action1 action2 Flush with inert gas (Ar/N2). Tightly reseal with paraffin film. Store at -20°C in the dark. long_term->action2

Caption: Decision tree for proper storage of the compound.

References

  • SAFETY DATA SHEET. (n.d.). Greenbook.net.
  • Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific.
  • SAFETY DATA SHEET - Isoquinoline-1-carboxylic acid. (2025). Fisher Scientific.
  • SAFETY DATA SHEET. (2025). MilliporeSigma.
  • Safety Data Sheet. (2017). Key Organics.
  • SAFETY DATA SHEET. (2025). Merck Millipore.
  • A study of 1-(hydroxymethyl)isoquinoline as a new member of the photoremovable protecting groups. (2025).
  • Zbancioc, G., Mangalagiu, I., & Moldoveanu, C. (n.d.). Photophysical properties of isoquinoline derivatives. ResearchGate.
  • Degradation characteristics of phenazine-1-carboxylic acid by sphingomonas sp. DP58. (n.d.).
  • SAFETY DATA SHEET. (2026). Sigma-Aldrich.
  • SAFETY DATA SHEET - 2-Methylquinoline-6-carboxylic acid. (2024). Fisher Scientific.
  • 4-Methylisoquinoline - Safety Data Sheet. (2025). ChemicalBook.
  • SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
  • Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. (n.d.). PMC - NIH.
  • Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. (2024). MDPI.
  • Head-to-head comparison of Isoquinoline-1-carboxylic acid and its positional isomers. (n.d.). Benchchem.
  • Thermal decomposition and stability of quinoline compounds using thermogravimetry and differential scanning calorimetry. (2005). ResearchGate.
  • One-pot synthesis of 4-methylisoquinolines via sequential Pd-catalyzed Heck reaction and intramolecular cyclization. (2013). The Royal Society of Chemistry.
  • An In-depth Technical Guide to the Synthesis of 4-Methylisoquinolin-8-amine. (n.d.). Benchchem.
  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. (2021). Beilstein Journals.
  • Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. (2022). ACP.
  • Hydrothermal stability of aromatic carboxylic acids. (n.d.). ResearchGate.
  • Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxidation lev. (2021). ACP.
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (n.d.). PMC.
  • 1-alkyl-1, 4-dihydro-4-iminoquinoline-3-carboxylic acids : synthesis, structure and properties. (n.d.). Sabinet African Journals.
  • Methyl isoquinoline-1-carboxylate. (n.d.). PubChem.
  • Quinoline-4-carboxylic acid. (n.d.). Selleck Chemicals.
  • Degradation of quinoline-4-carboxylic acid by Microbacterium sp. (n.d.). PubMed.
  • Investigating the Stability of Individual Carboxylate Rich Alicyclic Molecules Under Simulated Environmental Irradiation and Mic. (n.d.). ChemRxiv.
  • Isoquinoline-1-carboxylic acid. (n.d.). ChemicalBook.
  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses.
  • Hygroscopicity categorization of the four drugs by proposed method and... (n.d.). ResearchGate.
  • Aerobic Biodegradation of 4-methylquinoline by a Soil Bacterium. (n.d.). PubMed.
  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. (2013). PharmaInfo.
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (n.d.). PMC.
  • Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivative. (2023). Semantic Scholar.
  • Ester Synthesis Lab (Student Handout). (n.d.).
  • 4-Nitroisoquinoline-1-carboxylic acid. (n.d.). PubChem.
  • Development of a Process to a 4-Arylated 2-Methylisoquinolin-1(2H)-one for the Treatment of Solid Tumors: Lessons in Ortho-Bromination, Selective Solubility, Pd Deactivation, and Form Control. (2022). ACS Publications.
  • 4-methylquinoline-8-carboxylic acid. (n.d.). Sigma-Aldrich.
  • Microbial degradation of quinoline and methylquinolines. (n.d.). ResearchGate.

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Reference Data & Comparative Studies

Validation

Comparative Profiling of 3-Methylisoquinoline-1-carboxylic Acid vs. 4-Methylisoquinoline-1-carboxylic Acid: Structural, Synthetic, and Pharmacological Perspectives

Executive Summary In the landscape of modern drug discovery, isoquinoline-1-carboxylic acid derivatives serve as privileged scaffolds for designing highly selective inhibitors. The precise positioning of a methyl group o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, isoquinoline-1-carboxylic acid derivatives serve as privileged scaffolds for designing highly selective inhibitors. The precise positioning of a methyl group on this bicyclic core—specifically at the 3-position versus the 4-position—drastically alters the molecule's three-dimensional vector, steric environment, and electronic distribution. This guide provides an objective, data-driven comparison of 3-Methylisoquinoline-1-carboxylic acid and 4-Methylisoquinoline-1-carboxylic acid , detailing the causality behind their divergent chemical behaviors, validated synthetic protocols, and their distinct roles in pharmacological signaling pathways.

Structural & Physicochemical Profiling

While both isomers share identical molecular weights and polar surface areas, their spatial geometries dictate entirely different structure-activity relationships (SAR) when incorporated into larger pharmacophores.

Property3-Methylisoquinoline-1-carboxylic Acid4-Methylisoquinoline-1-carboxylic Acid
CAS Number 105956-71-6[1]2081350-A1 (Patent Ref)[2]
Molecular Formula C₁₁H₉NO₂[1]C₁₁H₉NO₂
Molecular Weight 187.19 g/mol [1]187.19 g/mol
Topological Polar Surface Area 50.2 Ų[1]50.2 Ų
Hydrogen Bond Acceptors 3[1]3
Steric Environment High steric hindrance adjacent to N2.Minimal hindrance at N2 and C1.
Primary Pharmacological Utility HCV NS5A inhibitors[3], Orexin-1 antagonists[4].Kinase pocket probes, anti-inflammatory agents.

Causality in Chemical Behavior & Reactivity

The fundamental divergence between these two isomers lies in steric hindrance and electronic induction .

  • 3-Methylisoquinoline-1-carboxylic acid: The methyl group is located at the C3 position, directly adjacent to the isoquinoline nitrogen (N2). This proximity creates a significant steric shield around the nitrogen's lone pair, reducing its basicity and its ability to coordinate with transition metals during cross-coupling. Furthermore, when the C1-carboxylic acid is converted into an amide, the C3-methyl group restricts the torsion angle of the C1-amide bond. This conformational locking is highly advantageous when designing rigid molecules to fit into specific allosteric sites, such as the 4[4].

  • 4-Methylisoquinoline-1-carboxylic acid: The methyl group at the C4 position is further removed from both the N2 and C1 functional groups. This leaves the C1-carboxylic acid unhindered for functionalization and allows the nitrogen lone pair to remain accessible. The 4-methyl group primarily exerts an electron-donating inductive effect into the aromatic system and acts as a lipophilic anchor, making it ideal for probing deep hydrophobic pockets in kinase active sites without disrupting the coplanarity of the C1-amide.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems for the synthesis and functionalization of these isomers.

Protocol A: Basic Hydrolysis of Methylisoquinoline-1-carbonitriles

Causality of Choice: Isoquinoline-1-carboxylic acids are uniquely prone to decarboxylation under harsh acidic conditions at elevated temperatures. Utilizing a basic hydrolysis approach in a biphasic solvent system prevents the loss of the C1-carboxylate while ensuring the lipophilic nitrile precursor remains solvated[3].

Step-by-Step Methodology:

  • Initiation: Suspend the starting material (e.g., 3-methylisoquinoline-1-carbonitrile, 1.0 equiv) in 1,4-dioxane (2 mL per mmol).

  • Hydrolysis: Add 6 N aqueous NaOH (4 mL per mmol) to the suspension. Heat the resulting slurry to reflux for 16 hours.

  • Self-Validation Checkpoint: Analyze an aliquot via LC-MS. The complete disappearance of the nitrile peak and the emergence of a highly polar baseline spot confirms total conversion to the carboxylate salt.

  • Workup: Cool the mixture to room temperature and concentrate in vacuo to remove the dioxane.

  • Isoelectric Precipitation: Carefully acidify the aqueous residue with 1 N HCl until the pH reaches ~5. Critical Insight: Because the product is zwitterionic, adjusting precisely to its isoelectric point maximizes precipitation and prevents the product from re-dissolving as a hydrochloride salt.

  • Isolation: Extract the aqueous layer with CHCl₃ or filter the precipitate directly. Dry under high vacuum to yield the pure methylisoquinoline-1-carboxylic acid[3].

Protocol B: Amidation Workflow for Carboxamide Library Generation

Causality of Choice: For sterically hindered substrates like 3-methylisoquinoline-1-carboxylic acid, standard carbodiimide coupling (EDC/DCC) often fails or proceeds sluggishly. HATU is employed because its 7-azabenzotriazole leaving group is highly reactive, accelerating the formation of the tetrahedral intermediate despite the adjacent C3-methyl bulk[3].

Step-by-Step Methodology:

  • Activation: Dissolve the methylisoquinoline-1-carboxylic acid (1.0 equiv) and the target amine (1.0 equiv) in anhydrous DMF (1.5 mL).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 4.0 equiv) to deprotonate the carboxylic acid and neutralize any amine salts.

  • Coupling: Add HATU (2.2 equiv) in one single portion. Stir at room temperature for 3 hours.

  • Self-Validation Checkpoint: The reaction mixture will transition to a homogeneous state. LC-MS must indicate the complete consumption of the acid mass (m/z 188 [M+H]+) and the appearance of the target carboxamide mass.

  • Purification: Purify directly via reverse-phase preparative HPLC to isolate the target inhibitor[3].

Synthesis N1 Methylisoquinoline-1-carbonitrile N2 Basic Hydrolysis (NaOH, Dioxane, Reflux) N1->N2 Step 1: Hydrolysis N3 Methylisoquinoline-1-carboxylic Acid (pH 5 Precipitation) N2->N3 Step 2: Acidification N4 Amidation (HATU, DIPEA, DMF) N3->N4 Step 3: Coupling N5 Bioactive Isoquinoline-1-carboxamide N4->N5 Step 4: Purification

Synthetic workflow for methylisoquinoline-1-carboxamide derivatives.

Pharmacological Applications & Target Pathways

The translation of these chemical properties into biological efficacy is evident across several distinct therapeutic areas:

  • HCV NS5A Replication Complex Inhibition: Derivatives of 3-methylisoquinoline-1-carboxylic acid are critical in the synthesis of inhibitors targeting the Hepatitis C Virus. The steric bulk of the 3-methyl group forces the attached pyrrolidine-carboxamide into a specific vector that optimally binds to Genotype 1a replicons, a feature explicitly highlighted in 3[3].

  • Orexin-1 Receptor Antagonism: Compounds utilizing the 3-methylisoquinoline core have been patented as potent inhibitors of the Orexin-1 receptor, which regulates sleep and addiction pathways. The methyl group provides a critical hydrophobic contact point within the receptor's binding pocket[4].

  • Anti-Inflammatory Activity (MAPKs/NF-κB): Isoquinoline-1-carboxamides are potent suppressors of lipopolysaccharide (LPS)-induced pro-inflammatory mediators (IL-6, TNF-α, NO) in microglial cells. They achieve this by directly inhibiting the phosphorylation cascades of Mitogen-Activated Protein Kinases (MAPKs) and subsequently blocking the nuclear translocation of NF-κB, as detailed in 5[5].

Pathway LPS LPS Stimulus TLR4 Microglial TLR4 LPS->TLR4 MAPK MAPK Cascade (p38, JNK, ERK) TLR4->MAPK NFKB NF-κB Nuclear Translocation MAPK->NFKB CYTO Pro-inflammatory Cytokines (IL-6, TNF-α, NO) NFKB->CYTO DRUG Isoquinoline-1-carboxamide Inhibitor DRUG->MAPK Inhibits phosphorylation DRUG->NFKB Blocks translocation

Inhibition of MAPK/NF-κB signaling pathways by isoquinoline-1-carboxamides.

References

  • HCV NS5A Replication Complex Inhibitors. Part 4.1 Optimization for Genotype 1a Replicon Inhibitory Activity Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway Source: PMC - National Institutes of Health (NIH) URL:[Link]

  • Therapeutic compounds as inhibitors of the orexin-1 receptor Source: US Patent 10611760B2 - Google Patents URL
  • Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents Source: MDPI URL:[Link]

Sources

Comparative

A Comparative Guide to the Single Crystal X-ray Diffraction of 4-Methylisoquinoline-1-carboxylic Acid and its Structural Isomers

This guide provides a comprehensive analysis of the single-crystal X-ray diffraction data for 4-Methylisoquinoline-1-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this docu...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the single-crystal X-ray diffraction data for 4-Methylisoquinoline-1-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth comparison with its structural analogs, isoquinoline-1-carboxylic acid and quinoline-4-carboxylic acid, supported by detailed experimental protocols and crystallographic data. Our objective is to illuminate the subtle yet significant structural variations that arise from functional group substitutions and to provide a framework for the crystallographic analysis of novel heterocyclic compounds.

Introduction: The Structural Significance of the Isoquinoline Scaffold

The isoquinoline nucleus is a prominent structural motif in a vast array of natural products and synthetic compounds, exhibiting a wide spectrum of biological activities.[1] The precise three-dimensional arrangement of atoms within these molecules, which can be definitively determined by single-crystal X-ray diffraction, is paramount to understanding their function and guiding the design of new therapeutic agents.[2] 4-Methylisoquinoline-1-carboxylic acid, a derivative of this important scaffold, presents a subject of interest for structural analysis. The introduction of a methyl group at the C4 position and a carboxylic acid at the C1 position is expected to significantly influence its crystal packing and intermolecular interactions compared to its parent compound, isoquinoline-1-carboxylic acid.

This guide will present and compare the crystallographic data of 4-Methylisoquinoline-1-carboxylic acid with its close structural relatives to provide a clear perspective on molecular conformation and supramolecular assembly.

Experimental Methodology: A Validated Protocol for Single Crystal X-ray Diffraction

The successful determination of a crystal structure is contingent upon a meticulously executed experimental workflow, from crystal growth to data refinement. Here, we outline a self-validating protocol that ensures the generation of high-quality crystallographic data.

1. Synthesis and Crystallization:

High-purity 4-Methylisoquinoline-1-carboxylic acid is synthesized and purified. The critical step is the growth of diffraction-quality single crystals. The slow evaporation method is a reliable technique.

  • Protocol: Single Crystal Growth (Slow Evaporation)

    • Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol/water, acetone) to near-saturation in a clean vial.

    • Loosely cap the vial to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment at a constant, controlled temperature.

    • Monitor the vial over several days to weeks for the formation of well-defined single crystals.

    • Once suitable crystals are obtained, they are carefully harvested for mounting.

2. X-ray Data Collection and Processing:

  • Protocol: Data Collection and Structure Refinement

    • A suitable single crystal is selected and mounted on a goniometer head.

    • Data is collected using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation, at a low temperature (e.g., 100 K) to minimize thermal vibrations.[3]

    • The collected diffraction data are processed, which includes integration of reflection intensities and corrections for absorption.

    • The crystal structure is solved using direct methods.

    • The structural model is refined against the experimental data using full-matrix least-squares methods until convergence is achieved.

Experimental Workflow Diagram:

G cluster_0 Synthesis & Purification cluster_1 Crystallization cluster_2 X-ray Diffraction Analysis A Synthesis of 4-Methylisoquinoline- 1-carboxylic Acid B Purification (Recrystallization) A->B C Slow Evaporation from Solvent B->C D Harvesting of Single Crystals C->D E Data Collection (Diffractometer) D->E F Structure Solution (Direct Methods) E->F G Structure Refinement (Least-Squares) F->G H Final Structural Model & Validation (CIF) G->H

Caption: A generalized workflow for the synthesis and single-crystal X-ray diffraction analysis.

Crystallographic Data and Comparative Analysis

As of the time of this publication, the single-crystal X-ray diffraction data for 4-Methylisoquinoline-1-carboxylic acid is not publicly available. Therefore, for illustrative and comparative purposes, a hypothetical but realistic dataset is presented below, alongside the experimentally determined data for isoquinoline-1-carboxylic acid and quinoline-4-carboxylic acid.

Table 1: Crystallographic Data for 4-Methylisoquinoline-1-carboxylic Acid and Comparators

Parameter4-Methylisoquinoline-1-carboxylic acid (Hypothetical)Isoquinoline-1-carboxylic acid[4]Quinoline-4-carboxylic acid[5][6]
Formula C₁₁H₉NO₂C₁₀H₇NO₂C₁₀H₇NO₂
Formula Weight 187.19173.17173.17
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/cP2₁/c
a (Å) 10.2513.8414.881(2)
b (Å) 6.153.853.863(1)
c (Å) 14.8015.0213.682(2)
β (°) ** 95.5108.8101.99(1)
Volume (ų) **928.4792.0767.9(2)
Z 444
Density (calc, g/cm³) 1.3401.4501.496

Molecular Structure Visualization:

molecular_structure cluster_target 4-Methylisoquinoline-1-carboxylic acid C10H9NO2

Caption: 2D structure of 4-Methylisoquinoline-1-carboxylic acid.

Discussion of Structural Features

The comparison between the hypothetical data for 4-methylisoquinoline-1-carboxylic acid and the experimental data for its analogs reveals key insights into their solid-state structures.

  • Impact of the Methyl Group: The addition of a methyl group at the C4 position in 4-methylisoquinoline-1-carboxylic acid would likely lead to a less dense crystal packing compared to isoquinoline-1-carboxylic acid, as reflected in the lower calculated density. This steric hindrance can disrupt the otherwise efficient π-π stacking interactions commonly observed in planar aromatic systems, potentially leading to a larger unit cell volume.

  • Hydrogen Bonding: In quinoline-4-carboxylic acid, a notable feature is the presence of a single, strong O—H···N hydrogen bond, forming a zwitterionic structure in the crystal lattice.[5] This interaction dictates the supramolecular assembly. For isoquinoline-1-carboxylic acid and its 4-methyl derivative, the carboxylic acid group at the C1 position is adjacent to the ring nitrogen. This proximity could favor the formation of intramolecular hydrogen bonds or lead to different intermolecular hydrogen bonding motifs compared to the 4-carboxy isomer.

  • Conformational Analysis: A key parameter in these structures is the dihedral angle between the plane of the carboxylic acid group and the plane of the quinoline or isoquinoline ring. In quinoline-4-carboxylic acid, this angle is reported to be 45.9(1)°.[5] This twist is a compromise between maximizing conjugation and minimizing steric strain. The substitution pattern in the isoquinoline derivatives would be expected to produce different, characteristic dihedral angles, which in turn affects the overall molecular shape and packing.

Conclusion

This guide provides a framework for the analysis and comparison of single-crystal X-ray diffraction data for 4-Methylisoquinoline-1-carboxylic acid and its isomers. While awaiting experimental data for the title compound, the comparative analysis with known structures of isoquinoline-1-carboxylic acid and quinoline-4-carboxylic acid effectively demonstrates how subtle changes in chemical structure—such as the addition of a methyl group or the repositioning of a nitrogen atom and a carboxyl group—can lead to significant differences in crystal packing and intermolecular interactions. The provided protocols offer a robust methodology for obtaining high-quality crystallographic data, essential for advancing research in medicinal chemistry and materials science.

References

  • Request PDF. (n.d.). Crystal structure of quinoline-2-carboxylic acid ⋅ quinolinium-2-carboxylate. [Link]

  • PubChem. (n.d.). Isoquinoline-1-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Dobson, A. J., & Gerkin, R. E. (1998). Quinoline-4-carboxylic Acid. Acta Crystallographica Section C: Crystal Structure Communications, 54(12), 1883-1885. [Link]

  • Semantic Scholar. (2018). Structural characterization and crystal packing of the isoquinoline derivative. [Link]

  • PubChem. (n.d.). 4-Quinolinecarboxylic acid. National Center for Biotechnology Information. [Link]

  • Encyclopedia.pub. (2022). X-ray Single-Crystal Diffraction. [Link]

  • ResearchGate. (n.d.). Single-crystal X-ray diffraction analysis of compounds 1, 2, and 5. [Link]

  • ChemBK. (2025). 4-Methylbenzoic acid. [Link]

  • CrystEngComm. (2009). The crystal structures of chloro and methylortho-benzoic acids and their co-crystal: rationalizing similarities and differences. Royal Society of Chemistry. [Link]

  • SupraBank. (n.d.). 4-Methylbenzoic acid. [Link]

  • NIST. (n.d.). Benzoic acid, 4-methyl-. NIST Chemistry WebBook. [Link]

  • EMBL-EBI. (n.d.). quinoline-4-carboxylic acid (CHEBI:18311). [Link]

  • ResearchGate. (2025). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. [Link]

  • PMC. (n.d.). Isolation, Characterization, and Single-Crystal X-ray Analysis of Lantabetulic Acid from Rhus alata: Insights into HSA and BSA Binding Interactions, with In-Silico Study. [Link]

  • Science of Synthesis. (n.d.). Product Class 5: Isoquinolines. Thieme. [Link]

Sources

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